Stereospecific Beta-Adrenoceptor Blockade: (S)- vs. (R)-Bufuralol
The beta-adrenoceptor blocking activity of (S)-bufuralol is quantitatively superior to its enantiomer, (R)-bufuralol. Literature consistently reports that the (S)-enantiomer is approximately 100 times more potent as a beta-blocker [1][2].
| Evidence Dimension | Beta-adrenoceptor blocking potency |
|---|---|
| Target Compound Data | IC50 or Ki (not consistently reported as a single value, but relative potency is well-established) |
| Comparator Or Baseline | (R)-Bufuralol |
| Quantified Difference | (S)-enantiomer is ~100-fold more potent than (R)-enantiomer |
| Conditions | In vitro beta-adrenoceptor binding assays |
Why This Matters
For research focused on beta-blockade, (S)-bufuralol provides a pure, high-potency signal, avoiding confounding data from the inactive or less active (R)-enantiomer.
- [1] Toșa, M. I., Păcurariu, M. A., & Irimie, F. D. (2014). New chemo-enzymatic approaches for the synthesis of (R)- and (S)-bufuralol. Tetrahedron: Asymmetry, 25(18-19), 1316-1322. View Source
- [2] Narimatsu, S., Takemi, C., Kuramoto, S., Tsuzuki, D., Hichiya, H., Tamagake, K., & Yamamoto, S. (2002). Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 303(1), 172-178. View Source
